molecular formula C10H11NO3 B15239150 3-(Pyridin-4-yl)oxolane-3-carboxylic acid

3-(Pyridin-4-yl)oxolane-3-carboxylic acid

Cat. No.: B15239150
M. Wt: 193.20 g/mol
InChI Key: VHDQXZYSEOCKHW-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)oxolane-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H11NO3 It features a pyridine ring attached to an oxolane ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)oxolane-3-carboxylic acid typically involves the reaction of pyridine derivatives with oxolane intermediates. One common method is the cyclization of pyridine-4-carboxylic acid with oxirane under acidic conditions to form the oxolane ring. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Pyridin-4-yl)oxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-carboxylic acid: Lacks the oxolane ring but shares the pyridine and carboxylic acid functionalities.

    Oxolane-3-carboxylic acid: Contains the oxolane ring and carboxylic acid group but lacks the pyridine ring.

    Pyrrolidine-3-carboxylic acid: Features a pyrrolidine ring instead of an oxolane ring.

Uniqueness

3-(Pyridin-4-yl)oxolane-3-carboxylic acid is unique due to the combination of the pyridine and oxolane rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-pyridin-4-yloxolane-3-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-9(13)10(3-6-14-7-10)8-1-4-11-5-2-8/h1-2,4-5H,3,6-7H2,(H,12,13)

InChI Key

VHDQXZYSEOCKHW-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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